tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-formylpyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-13(2,3)18-12(17)15-7-9(8-16)10-4-5-14-6-11(10)15/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSYMOJCMOCTGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=NC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate with a formylating agent . The reaction is usually carried out in the presence of a base and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or alcohols, in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, leading to the formation of reactive intermediates that interact with cellular components . These interactions can modulate biological processes, such as enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the reactivity and utility of tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate, the following table compares it with structurally analogous derivatives:
Key Findings:
Reactivity Differences: The formyl group in the target compound is more reactive toward nucleophiles (e.g., amines, hydrazines) compared to halogens or boronate esters, making it ideal for condensation reactions . Iodo and boronate derivatives are superior for cross-coupling reactions, as demonstrated in the synthesis of kinase inhibitors via Sonogashira or Suzuki couplings .
Halogenated variants (e.g., bromo, chloro) enable diversification via substitution reactions, but their higher molecular weights may complicate purification .
Applications in Drug Discovery :
Biological Activity
Tert-butyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a heterocyclic compound notable for its unique structural features and potential biological activities. It is characterized by the presence of both pyrrole and pyridine rings, which contribute to its reactivity and interactions in biological systems. The compound's molecular formula is C₁₃H₁₄N₂O₃, with a molecular weight of 246.27 g/mol.
The synthesis of this compound typically involves cyclization reactions of pyridine and pyrrole derivatives, often under controlled conditions to optimize yield and purity. Common methods include the use of catalysts and specific reaction environments that prevent unwanted side reactions . The compound can undergo various chemical transformations, such as oxidation to form carboxylic acids or reduction to alcohols, which can further enhance its biological activity.
Biological Activity
This compound has been investigated for its potential biological activities, particularly in the context of medicinal chemistry. Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit a wide range of pharmacological properties, including:
- Anticancer Activity : Several studies have demonstrated that pyrrolo derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown moderate to high antiproliferative activity against ovarian and breast cancer cells .
- Antimycobacterial Activity : Research has highlighted the potential of these compounds in combating Mycobacterium tuberculosis. Certain derivatives have shown effective inhibition against this pathogen, with some exhibiting minimal inhibitory concentrations (MIC) in the low micromolar range .
- Neuroprotective Effects : Pyrrolo derivatives are also being explored for their neuroprotective properties. Studies suggest that they may modulate neurotransmitter systems and exhibit analgesic effects, making them candidates for treating neurological disorders .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to either inhibition or activation of their functions. Additionally, the compound's structure allows for π-π stacking interactions and hydrogen bonding with biological macromolecules, which can influence its pharmacodynamics .
Comparative Analysis
A comparative analysis with similar compounds reveals that the presence of the formyl group in this compound enhances its reactivity and potential for further functionalization compared to other pyrrolo derivatives. This unique feature may contribute to its distinct electronic properties and interactions with biological targets.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Anticancer, Antimycobacterial |
| Tert-butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Structure | Moderate anticancer activity |
| Tert-butyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | Structure | Limited activity against pathogens |
Case Study 1: Anticancer Efficacy
In a study by Kalai et al., a series of pyrrolo derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. The results indicated that certain modifications on the pyrrolo scaffold significantly enhanced their anticancer properties, particularly against ovarian cancer cells.
Case Study 2: Antimycobacterial Activity
Deraeve et al. synthesized several pyrrolo derivatives and evaluated their antimycobacterial activity against Mycobacterium tuberculosis. Compounds demonstrated varying degrees of efficacy, with some achieving MIC values below 0.15 µM.
Q & A
Q. Characterization :
- NMR spectroscopy (¹H, ¹³C) confirms regioselectivity and functional group integrity.
- Mass spectrometry validates molecular weight (246.27 g/mol) and purity .
- IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and aldehyde peaks (~2800 cm⁻¹) .
How does the stability of this compound vary under different experimental conditions?
Q. Basic Stability Analysis
- Temperature sensitivity : Prolonged heating above 50°C may degrade the aldehyde group. Store at 2–8°C in sealed containers .
- Solvent effects : Stable in DMF and THF but hydrolyzes in protic solvents (e.g., water, methanol) due to Boc group lability .
- Light sensitivity : The pyrrolopyridine core is prone to photodegradation; use amber glassware .
What advanced strategies optimize yield in cross-coupling reactions involving this compound?
Q. Advanced Reaction Optimization
- Solvent selection : Tetrahydrofuran (THF) with Pd(PPh₃)₄ catalyst enhances Suzuki coupling efficiency compared to DMF .
- Temperature control : Reactions at 60–80°C improve coupling rates while minimizing side reactions .
- Computational modeling : Quantum chemical calculations predict optimal ligand-metal coordination, reducing trial-and-error experimentation .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Q. Advanced Data Contradiction Analysis
- Assay validation : Compare kinase inhibition results (IC₅₀) across biochemical (e.g., ADP-Glo™) and cellular assays (e.g., Western blotting) to confirm target engagement .
- Structural analogs : Test tert-butyl 3-bromo derivatives (CAS 205264-33-1) to isolate the role of the formyl group in activity .
- Meta-analysis : Cross-reference datasets from PubChem and crystallography studies (e.g., Acta Crystallographica) to identify batch-dependent variability .
What computational methods predict the biological activity of derivatives of this compound?
Q. Advanced Predictive Modeling
- Docking simulations : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., JAK2 or EGFR) .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
- MD simulations : Assess conformational stability of the pyrrolopyridine core in aqueous vs. lipid bilayer environments .
What are the challenges in purifying this compound, and how are they addressed?
Q. Basic Purification Methodology
- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7) to separate unreacted boronic acids .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) but require slow cooling to avoid aldehyde oxidation .
- HPLC : Reverse-phase C18 columns resolve diastereomers formed during Boc protection .
How can computational tools streamline the design of novel derivatives?
Q. Advanced Computational Design
- Retrosynthetic analysis : Tools like Synthia™ propose routes using commercially available building blocks (e.g., 5-chloropyrazine-2-carboxylic acid) .
- DFT calculations : Optimize transition states for formylation reactions to minimize byproducts .
- Machine learning : Train models on PubChem data to predict solubility and bioavailability of new analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
